molecular formula C13H10F3N5O B12901637 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- CAS No. 160948-29-8

1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-

Cat. No.: B12901637
CAS No.: 160948-29-8
M. Wt: 309.25 g/mol
InChI Key: VZFRKMCCNQVAJK-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of the trifluoromethyl group and the benzyloxy group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The benzyloxy group can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and biological properties. This combination allows for enhanced stability, reactivity, and potential therapeutic effects compared to similar compounds .

Biological Activity

1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- (CAS Number: 160948-29-8) is a synthetic compound with a molecular formula of C₁₃H₁₀F₃N₅O. Its structure features a purine core, which is characteristic of many biologically active molecules. The trifluoromethyl group at the 8-position and the phenylmethoxy group at the 6-position endow it with unique chemical properties that may translate into significant biological activities.

  • Molecular Formula : C₁₃H₁₀F₃N₅O
  • Molecular Weight : 309.247 g/mol
  • Structure : The compound's structure includes a purine base modified with specific functional groups that enhance its biological activity.

Biological Activity Overview

Research indicates that 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- exhibits several potential biological activities:

  • Antiviral Properties : Preliminary studies suggest that the compound may possess antiviral properties, particularly against certain strains of viruses. Its structural similarity to other purine derivatives, known for their antiviral effects, supports this hypothesis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in various biological pathways. For instance, its interaction with nucleoside transporters and kinases could be significant in therapeutic applications .
  • Medicinal Chemistry Applications : Due to its unique structure, this compound has been explored for applications in medicinal chemistry, especially in developing treatments for viral infections and possibly cancer therapies .

Interaction Studies

Interaction studies have demonstrated that 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- can bind to various biological targets. This binding affinity is crucial for its potential as a therapeutic agent. Notably:

  • Binding Affinity : The trifluoromethyl and phenylmethoxy groups enhance lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural modifications influence biological activity. Below is a table summarizing related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
6,8-bis(trifluoromethyl)-7H-purin-2-amineTwo trifluoromethyl groupsEnhanced lipophilicity and potential for higher activity
2-amino-9-(2-fluoro-4-hydroxyphenyl)-purineFluoro and hydroxy substitutionsDifferent solubility and biological profiles
O-[4-(Aminomethyl)benzyl]guanineBenzyl and guanine moietiesFocused on enzyme inhibition related to cancer therapy

Case Studies and Research Findings

Several studies have investigated the biological activity of similar purine derivatives:

  • Antiviral Efficacy : A study demonstrated that compounds structurally similar to 1H-Purin-2-amine exhibited significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% .
  • Inhibition of Enzymatic Activity : Research on purine derivatives has shown that specific modifications can lead to enhanced inhibition of key enzymes involved in viral replication processes. For example, certain derivatives have demonstrated IC50 values significantly lower than standard antiviral agents like ribavirin .
  • Pharmacokinetic Optimization : Efforts to improve the oral bioavailability of purine derivatives have led to the development of compounds with subnanomolar potency and favorable pharmacokinetic profiles, which are critical for clinical applications .

Properties

CAS No.

160948-29-8

Molecular Formula

C13H10F3N5O

Molecular Weight

309.25 g/mol

IUPAC Name

6-phenylmethoxy-8-(trifluoromethyl)-7H-purin-2-amine

InChI

InChI=1S/C13H10F3N5O/c14-13(15,16)11-18-8-9(19-11)20-12(17)21-10(8)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,17,18,19,20,21)

InChI Key

VZFRKMCCNQVAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C(F)(F)F)N

Origin of Product

United States

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